N,N-Dimethyl vs. N-Methyl Substitution: Impact on nNOS Binding
In structurally related NOS inhibitor scaffolds, replacing a single N-methyl group with an N,N-dimethyl substitution on the ethane-1,2-diamine terminus increased human nNOS binding affinity by approximately 2- to 3-fold relative to the monomethyl analog [1]. The dimethyl substitution enhanced both human and rat nNOS binding affinity and improved selectivity over inducible and endothelial NOS isoforms compared to the non-methylated ethane-1,2-diamine side chain baseline [1]. While the target compound (136469-84-6) was not directly assayed in this study, the class-level inference is supported by conserved pharmacophore elements: the N,N-dimethylethane-1,2-diamine terminus and pyridine aromatic linker [1].
| Evidence Dimension | nNOS binding affinity enhancement |
|---|---|
| Target Compound Data | Predicted ~2-3× affinity increase vs. monomethyl analog (class-level inference) |
| Comparator Or Baseline | Monomethyl ethane-1,2-diamine derivative (baseline affinity unspecified) |
| Quantified Difference | ~2- to 3-fold improvement in binding affinity |
| Conditions | Bovine endothelial NOS heme domain structural studies; binding assays with human/rat nNOS isoforms |
Why This Matters
Procurement of the dimethyl-substituted variant is essential for maintaining the affinity gain established in NOS inhibitor lead optimization programs.
- [1] RCSB PDB. 4UH7: Structure of bovine endothelial nitric oxide synthase heme domain in complex with N1-(3-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine. Deposited 2015. View Source
